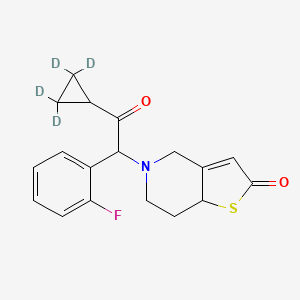
Prasugrel metabolite-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prasugrel metabolite-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Prasugrel, a thienopyridine class antiplatelet agent that inhibits platelet aggregation. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prasugrel metabolite-d4 involves multiple steps, starting from the parent compound Prasugrel. The process typically includes the introduction of deuterium atoms through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary among manufacturers. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is carried out under stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis followed by purification using techniques such as high-performance liquid chromatography (HPLC). The final product is then subjected to rigorous testing to confirm its isotopic purity and chemical integrity .
Analyse Des Réactions Chimiques
Types of Reactions
Prasugrel metabolite-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized metabolites, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Prasugrel metabolite-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Prasugrel.
Biology: Employed in biological studies to understand the pharmacokinetics and pharmacodynamics of Prasugrel.
Medicine: Utilized in clinical research to investigate the efficacy and safety of Prasugrel in various therapeutic contexts.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods .
Mécanisme D'action
Prasugrel metabolite-d4 exerts its effects by inhibiting platelet aggregation. It acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptors on the surface of platelets. This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, thereby reducing platelet aggregation and thrombus formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prasugrel Thiolactone (Mixture of Diastereomers): Another metabolite of Prasugrel with similar properties but without deuterium labeling.
Clopidogrel Metabolites: Metabolites of another thienopyridine antiplatelet agent with similar mechanisms of action but different chemical structures.
Uniqueness
Prasugrel metabolite-d4 is unique due to its isotopic labeling with deuterium, which enhances its utility in analytical and pharmacokinetic studies. This labeling allows for more precise tracking and quantification in various research applications .
Propriétés
Formule moléculaire |
C18H14D4FNO2S |
|---|---|
Poids moléculaire |
335.44 |
Apparence |
Purity:98.7% HPLC; >98% atom DBrown solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



